1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)-
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- is a complex organic compound with significant applications in various fields. This compound is a derivative of 1-naphthylamine, which is an aromatic amine derived from naphthalene. It is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Properties
CAS No. |
30074-73-8 |
|---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
[(1S)-8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-methylazanium;chloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10;/h6-7,10,14H,3-5H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
PAJIFHNCQNJSEG-PPHPATTJSA-N |
Isomeric SMILES |
C[NH2+][C@H]1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Canonical SMILES |
C[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- involves several steps. One common method is the reduction of 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation . This process yields 1-naphthylamine, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and consistency of the final product. The exact methods and conditions can vary depending on the specific requirements and applications.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-naphthoquinone using chromic acid.
Reduction: Sodium in boiling amyl alcohol can reduce the unsubstituted ring, giving tetrahydro-1-naphthylamine.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol.
Substitution Reagents: Various halogens and other electrophiles.
Major Products Formed
1-Naphthoquinone: Formed through oxidation.
Tetrahydro-1-naphthylamine: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene.
2-Naphthylamine: Another isomer of naphthylamine with different properties.
1-Naphthol: A hydroxyl derivative of naphthalene.
Naphthalene: The parent compound from which naphthylamine is derived.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for diverse chemical reactions and applications, setting it apart from other similar compounds.
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